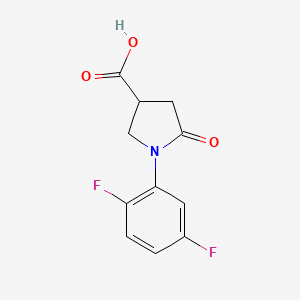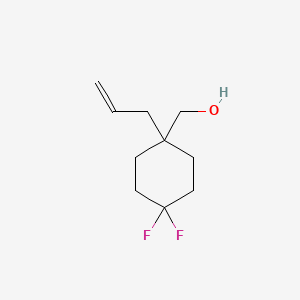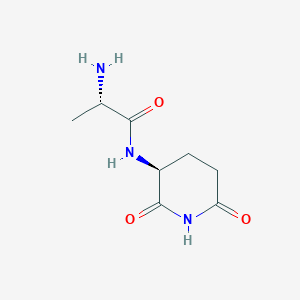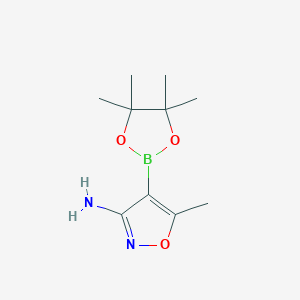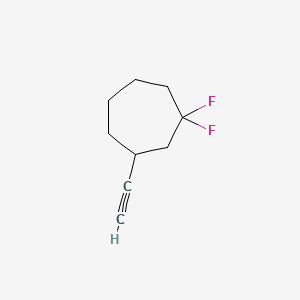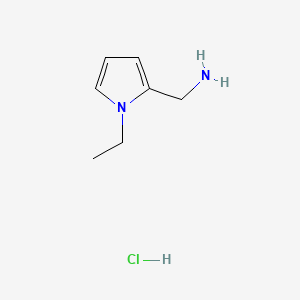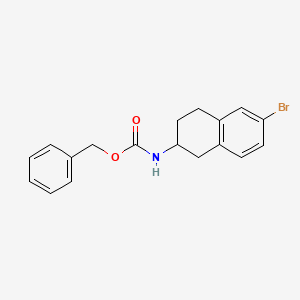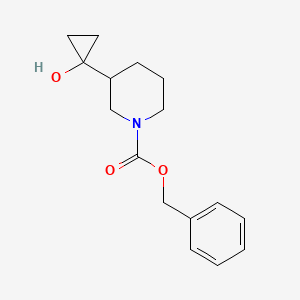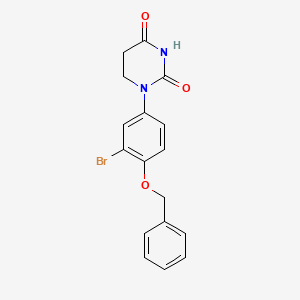
1-(4-Benzyloxy-3-bromo-phenyl)hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione is an organic compound that features a diazinane-2,4-dione core with a benzyloxy and bromophenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable brominating agent to form benzyloxy bromide.
Introduction of the bromophenyl group: The benzyloxy bromide is then reacted with a brominated phenyl compound under suitable conditions to form the desired intermediate.
Cyclization to form the diazinane-2,4-dione core: The intermediate is then subjected to cyclization reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
化学反应分析
Types of Reactions
1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
科学研究应用
1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The benzyloxy and bromophenyl groups can interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. The diazinane-2,4-dione core may also play a role in stabilizing these interactions.
相似化合物的比较
Similar Compounds
1-[4-(benzyloxy)-3-chlorophenyl]-1,3-diazinane-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
1-[4-(benzyloxy)-3-fluorophenyl]-1,3-diazinane-2,4-dione: Similar structure but with a fluorine atom instead of bromine.
1-[4-(benzyloxy)-3-iodophenyl]-1,3-diazinane-2,4-dione: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione imparts unique reactivity and properties compared to its analogs with different halogen atoms. Bromine’s size and electronegativity can influence the compound’s interactions and reactivity in various chemical and biological contexts.
This detailed article provides a comprehensive overview of 1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H15BrN2O3 |
|---|---|
分子量 |
375.2 g/mol |
IUPAC 名称 |
1-(3-bromo-4-phenylmethoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C17H15BrN2O3/c18-14-10-13(20-9-8-16(21)19-17(20)22)6-7-15(14)23-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,21,22) |
InChI 键 |
PPPKDSRFGDAIMD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)
![tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)
